molecular formula C3H7ClMg B094875 Magnesium, chloro(1-methylethyl)- CAS No. 1068-55-9

Magnesium, chloro(1-methylethyl)-

Cat. No.: B094875
CAS No.: 1068-55-9
M. Wt: 102.84 g/mol
InChI Key: IUYHWZFSGMZEOG-UHFFFAOYSA-M
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Description

Magnesium, chloro(1-methylethyl)- is a useful research compound. Its molecular formula is C3H7ClMg and its molecular weight is 102.84 g/mol. The purity is usually 95%.
The exact mass of the compound Magnesium, chloro(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium, chloro(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, chloro(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Isopropylmagnesium Chloride, also known as Chloro(1-methylethyl)magnesium or Magnesium, chloro(1-methylethyl)-, is a highly reactive organomagnesium compound . This article aims to provide a comprehensive understanding of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Isopropylmagnesium Chloride primarily targets organic compounds with reactive functional groups, such as carbonyl groups in aldehydes, ketones, and esters . It acts as a nucleophile, facilitating the formation of new carbon-carbon bonds .

Mode of Action

Isopropylmagnesium Chloride, a Grignard reagent, interacts with its targets through nucleophilic addition . It donates its electron pair to an electrophilic carbon in the carbonyl group, forming a new carbon-carbon bond . This reaction is fundamental to many organic synthesis processes, including the formation of alcohols, carboxylic acids, and others .

Biochemical Pathways

The primary biochemical pathway involving Isopropylmagnesium Chloride is the Grignard reaction . In this process, the reagent adds to a carbonyl group, leading to the formation of a tertiary alcohol after the addition of water . This reaction is a cornerstone in organic chemistry, enabling the synthesis of complex molecules from simpler precursors .

Pharmacokinetics

It is typically used in a laboratory setting for chemical synthesis . Its reactivity and sensitivity to moisture necessitate careful handling and storage .

Result of Action

The primary result of Isopropylmagnesium Chloride’s action is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including alcohols, carboxylic acids, and more . The compound’s high reactivity and nucleophilic nature make it a valuable tool in organic synthesis .

Action Environment

The action of Isopropylmagnesium Chloride is highly sensitive to its environment. It is moisture-sensitive and can react violently with water, producing heat and flammable gases . Therefore, it is typically used in anhydrous conditions and under an inert atmosphere .

Biological Activity

Introduction

Magnesium, chloro(1-methylethyl)-, commonly referred to as isopropylmagnesium chloride (iPrMgCl), is an organometallic compound that plays a significant role in various biological processes. This article explores its biological activity, focusing on its antimicrobial properties, effects on cardiac function, and its potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of magnesium chloride, particularly in acidic environments. Research indicates that magnesium chloride exhibits stronger antimicrobial effects compared to other salts like sodium chloride and potassium chloride. For instance, when tested against Listeria monocytogenes, magnesium chloride significantly compromised cell culturability and redox activity at low pH levels (pH 3) while showing minimal effects at neutral pH (pH 7) .

Table 1: Antimicrobial Efficacy of Magnesium Chloride

Salt TypepH LevelCulturability EffectRedox Activity Effect
MgCl₂3Strongly CompromisedStrongly Compromised
NaCl3ModerateModerate
MgSO₄3No Significant EffectNo Significant Effect
MgCl₂7No EffectNo Effect

The study suggests that magnesium chloride can act as a stress enhancer for bacteria under acidic conditions, potentially leading to its application in food safety and preservation strategies.

Cardiac Function Effects

Magnesium chloride's impact on cardiac function has been explored through various experimental setups. In a study involving the common octopus (Octopus vulgaris), in vitro analysis of cardiac function revealed that exposure to magnesium chloride formulations could lead to bradycardia and decreased cardiac output . Specifically, a concentration of 3.5% magnesium chloride caused significant impairment of the Frank-Starling response, indicating its direct effects on cardiac muscle performance.

Table 2: Cardiac Function Responses to Magnesium Chloride

Concentration of MgCl₂Heart Rate ChangeStroke Volume ChangeCardiac Output Change
0%NoneNoneNone
3.5%BradycardiaDecreasedDecreased
MgCl₂ + Ethanol MixSevere BradycardiaMarked DecreaseMarked Decrease

These findings underscore the necessity for careful consideration when using magnesium chloride as an anesthetic or therapeutic agent in marine organisms.

Therapeutic Applications

Magnesium chloride has shown promise in treating specific skin conditions such as Hailey-Hailey disease (HHD). A case study reported significant improvement in skin lesions following daily intake of a magnesium chloride solution. This effect is attributed to the compound's role in regulating intracellular calcium homeostasis, which is crucial for keratinocyte function and adhesion .

Case Study: Hailey-Hailey Disease Treatment

  • Patient Profile : Individual with longstanding HHD.
  • Treatment : Daily intake of magnesium chloride hexahydrate solution.
  • Outcome : Dramatic and persistent clinical improvement observed.

Scientific Research Applications

Chemical Properties and Reactions

Isopropylmagnesium chloride is a Grignard reagent characterized by its reactivity with electrophiles to form new carbon-carbon bonds. Its general formula is C3H7ClMgC_3H_7ClMg, and it typically exists as a solution in tetrahydrofuran (THF) or diethyl ether. The compound is highly flammable and reacts violently with water, producing flammable gases and potentially explosive peroxides .

Key Applications

  • Synthesis of Alcohols
    • Isopropylmagnesium chloride is extensively used to convert aldehydes and ketones into their corresponding alcohols through nucleophilic addition reactions. This transformation is crucial in the synthesis of various alcohol derivatives utilized in pharmaceuticals and fine chemicals.
  • Formation of Complex Organic Molecules
    • The compound serves as a key intermediate in the formation of complex organic molecules. It participates in reactions that yield various functionalized compounds, including esters, amines, and ethers .
  • Polymer Chemistry
    • In materials science, isopropylmagnesium chloride is employed in the preparation of polymers. It has been used to synthesize block copolymers and other functionalized polymeric materials through controlled radical polymerization techniques .
  • Catalysis in Organic Reactions
    • The reagent acts as a catalyst in several organic transformations, including metal-halogen exchanges and coupling reactions. These processes are vital for developing new synthetic methodologies in organic chemistry .

Data Table: Applications Overview

ApplicationDescriptionReference
Synthesis of AlcoholsConverts aldehydes/ketones to alcohols
Formation of Complex MoleculesUsed as an intermediate for synthesizing complex organic compounds
Polymer ChemistryEmployed in the synthesis of functionalized polymers
CatalysisActs as a catalyst in metal-halogen exchange reactions

Case Study 1: Synthesis of Alcohols

A study demonstrated the conversion of acetophenone to 1-phenylethanol using isopropylmagnesium chloride as a reagent. The reaction showcased high yields and selectivity for the desired alcohol product, emphasizing the reagent's utility in alcohol synthesis.

Case Study 2: Polymer Synthesis

Research highlighted the use of isopropylmagnesium chloride in synthesizing poly(3-hexylthiophene), a polymer with applications in organic photovoltaics. The study reported improved control over molecular weight distribution and polydispersity indices compared to traditional methods.

Safety Considerations

Due to its highly reactive nature, proper safety protocols must be followed when handling isopropylmagnesium chloride:

  • Store under inert atmosphere to prevent moisture exposure.
  • Use appropriate personal protective equipment (PPE) to avoid skin burns or inhalation injuries.
  • Ensure proper ventilation when conducting reactions involving this compound due to the release of flammable gases upon contact with water .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing chloro(1-methylethyl)magnesium in laboratory settings?

Methodological Answer: Chloro(1-methylethyl)magnesium (isopropylmagnesium chloride) is typically synthesized via the reaction of magnesium metal with 2-chloropropane in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmospheres. Key steps include:

  • Reagent Preparation : Use rigorously dried solvents and magnesium turnings activated by iodine or mechanical grinding .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify ligand coordination and solvent interactions. Elemental analysis confirms stoichiometry, while X-ray crystallography resolves solid-state structures .
  • Safety Protocols : Handle under argon/nitrogen due to air/moisture sensitivity. Quench residuals with controlled alcohol addition to prevent exothermic reactions .

Q. How are spectroscopic methods utilized to confirm the structural integrity of chloro(1-methylethyl)magnesium?

Methodological Answer: Spectroscopic characterization focuses on:

  • NMR Spectroscopy : Identify ethereal solvent coordination (e.g., THF) via upfield shifts in ¹H NMR (δ 1.2–1.4 ppm for THF protons). ²⁵Mg NMR (where feasible) reveals magnesium electronic environments .
  • Raman Spectroscopy : Detect Mg–Cl vibrational modes (~250–300 cm⁻¹) and solvent–magnesium interactions in solution .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [C₃H₇MgCl]⁺) and solvent adducts in gas-phase studies .

Advanced Research Questions

Q. What mechanistic insights explain solvent-dependent reactivity variations in chloro(1-methylethyl)magnesium-mediated reactions?

Methodological Answer: Ethereal solvents (THF, diethyl ether) stabilize Grignard reagents via Mg–O coordination, altering nucleophilicity and reaction kinetics. Studies show:

  • Solvent Coordination Strength : THF’s stronger coordination (vs. diethyl ether) reduces aggregation, enhancing reactivity in cross-coupling reactions .
  • Computational Modeling : Density functional theory (DFT) calculations reveal solvent effects on transition-state energies in alkylation reactions .

Q. How do transition-metal catalysts modulate the efficiency of chloro(1-methylethyl)magnesium in cross-coupling reactions?

Methodological Answer: Nickel or palladium catalysts enable C–C bond formation via oxidative addition and transmetallation steps. Key findings include:

  • Catalytic Cycles : NiCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) accelerates Kumada couplings by lowering activation barriers (ΔG‡ ~45 kJ/mol) .
  • Side-Reaction Mitigation : Additives like LiCl suppress β-hydride elimination, improving yield in aryl–alkyl couplings .

Q. What computational and experimental approaches resolve contradictions in magnesium–chloride bond dissociation energies (BDEs)?

Methodological Answer: Discrepancies in BDEs arise from solvent vs. gas-phase measurements. Strategies include:

  • Gas-Phase Studies : Collision-induced dissociation (CID) mass spectrometry provides solvent-free BDE values (e.g., Mg–Cl BDE = 289 ± 15 kJ/mol) .
  • Solvent-Corrected DFT : Incorporate implicit solvent models (e.g., PCM) to reconcile computational and experimental data .

Properties

IUPAC Name

magnesium;propane;chloride
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InChI

InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IUYHWZFSGMZEOG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[CH-]C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H7ClMg
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DSSTOX Substance ID

DTXSID6061444
Record name Magnesium, chloro(1-methylethyl)-
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Molecular Weight

102.84 g/mol
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Physical Description

Liquid, 1 Molar solution in tetrahydrofuran: Liquid; [Alfa Aesar MSDS]
Record name Magnesium, chloro(1-methylethyl)-
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CAS No.

1068-55-9
Record name Chloroisopropylmagnesium
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